Potassium 3-carbamoyl-3-hydroxypropanoate
Overview
Description
Potassium 3-carbamoyl-3-hydroxypropanoate is a chemical compound with the molecular formula C4H6KNO4 . It has a molecular weight of 171.19 .
Molecular Structure Analysis
The molecular structure of Potassium 3-carbamoyl-3-hydroxypropanoate consists of 4 carbon atoms, 6 hydrogen atoms, 1 potassium atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Potassium 3-carbamoyl-3-hydroxypropanoate is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Catalysis and Organic Synthesis
Research highlights the use of potassium-based compounds as catalysts in the synthesis of carbamates from carbon dioxide, amine, and silicate ester, presenting an eco-friendly approach with high yields and low activation energy requirements. This methodology is significant in agricultural chemistry, medicinal chemistry, and polyurethane preparation, demonstrating potassium carbonate's (K2CO3) role as a catalyst in these reactions (Zhang et al., 2018).
Crystallography and Material Science
Potassium salts play a crucial role in the crystallization of compounds, as seen in the synthesis of (4SR)-4-Benzyl-4-hydroxyisoxazolidin-3-one, which crystallizes with two independent molecules in the unit, facilitated by potassium hydroxide. Such studies contribute to the understanding of molecular interactions and crystal engineering (Gao & Sun, 2007).
Environmental Applications
The conversion of glycerol to 3-Hydroxypropanoic acid by genetically engineered Bacillus subtilis, involving potassium-based intermediates, demonstrates an innovative approach to producing industrially relevant compounds from renewable resources. This biotechnological application underscores the potential of microbial platforms for bioconversion processes (Kalantari et al., 2017).
Advanced Materials and Polymer Science
The role of potassium permanganate in the chemical modification of poly-3-hydroxyalkanoates to introduce hydroxyl groups demonstrates the potential for creating hydrophilic bacterial polyesters with enhanced solubility and functionality. This research paves the way for developing new materials with specific properties for various applications (Lee et al., 2000).
Safety And Hazards
The safety information for Potassium 3-carbamoyl-3-hydroxypropanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
potassium;4-amino-3-hydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.K/c5-4(9)2(6)1-3(7)8;/h2,6H,1H2,(H2,5,9)(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVWIGPCQZSKSA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-carbamoyl-3-hydroxypropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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